molecular formula C17H16N2O5S B2478605 ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 313262-44-1

ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2478605
CAS No.: 313262-44-1
M. Wt: 360.38
InChI Key: VXODXKQLDDALRK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The resulting thiophene derivative can then be further functionalized through nitration and amidation reactions to introduce the nitrobenzamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Hydrolysis: Hydrolysis of the ester group results in the formation of the carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The thiophene core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminobenzo[b]thiophene-3-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such functional groups are required.

Properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-12-7-4-8-13(12)25-16(14)18-15(20)10-5-3-6-11(9-10)19(22)23/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODXKQLDDALRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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